molecular formula C13H16N2O B099010 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one CAS No. 16223-25-9

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one

Cat. No.: B099010
CAS No.: 16223-25-9
M. Wt: 216.28 g/mol
InChI Key: JQYYDAPQCHWQCC-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

This compound interacts with the NLRP3 inflammasome by binding to it . This binding inhibits the activation of the NLRP3 inflammasome, thereby preventing the release of the pro-inflammatory cytokine IL-1β in differentiated THP-1 cells .

Biochemical Pathways

The compound’s action primarily affects the inflammatory pathway . By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of IL-1β, a key player in the inflammatory response . This can have downstream effects on various processes that are regulated by inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of NLRP3 inflammasome activation and the subsequent decrease in IL-1β release . This can lead to a reduction in inflammation, which may be beneficial in the treatment of various inflammatory diseases.

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with the NLRP3 inflammasome, a protein complex involved in the immune response

Cellular Effects

In cellular studies, 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one has been shown to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells This suggests that it may influence cell function by modulating cell signaling pathways and gene expression

Molecular Mechanism

It is thought to bind to NLRP3 and inhibit its activation This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one typically involves the reaction of indole derivatives with piperidine. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium acetate (Pd(OAc)2) in the presence of a base such as potassium carbonate (K2CO3) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-piperidin-4-yl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYDAPQCHWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920333
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-91-7, 16223-25-9
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-(2-Oxo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (3.9 g, 12.3 mmol) was set stirring in 30 mL of 1:1 TFA/CH2Cl2. After 45 min the solvent was evaporated under reduced pressure to give a clear purple oil. The oil was brought up in diethyl ether and cooled on ice to give a precipitate. The solid was filtered, washed with ether and air dried to give 4.0 g (100%) of the title compound as a TFA salt. 1H NMR (400 MHz, DMSO-d6): 8.6 (br s, 1H), 7.27 (m, 3H), 7.03 (m, 1H), 4.45 (m, 1H), 3.56 (s, 2H), 3.42 (m, 2H), 3.09 (m, 2H), 2.53 (m, 2H), 1.78 (m, 2H).
Name
TFA CH2Cl2
Quantity
30 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 10 ml of methanol containing 296 mg of 1-(1-benzyl-4-piperidyl)indol-2-one was treated with 300 mg of palladium hydroxide catalyst. The resulting suspension was hydrogenated at atmospheric pressure for 60 minutes at 23° C. More catalyst was added (100 mg) and the hydrogenation was continued for 30 minutes more. The reaction mixture was filtered through Celite, concentrated and azeotropically dried with toluene to yield 217 mg of 1-(4-piperidyl)indol-2-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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